molecular formula C8H10ClNO B13131267 4-(Chloromethyl)-2-methoxy-3-methylpyridine

4-(Chloromethyl)-2-methoxy-3-methylpyridine

Cat. No.: B13131267
M. Wt: 171.62 g/mol
InChI Key: KUWQWMGXXSWGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methoxy-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-3-methylpyridine. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective chloromethylation at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxy-3-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas is a common method for reducing the pyridine ring.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the specific oxidizing agent and conditions used.

    Reduction: Products include piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

4-(Chloromethyl)-2-methoxy-3-methylpyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access, thereby modulating the enzyme’s activity . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-methoxy-3-methylpyridine is unique due to the combination of its pyridine ring and specific substituents. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(chloromethyl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,5H2,1-2H3

InChI Key

KUWQWMGXXSWGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.